molecular formula C18H16N2O4 B2412574 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2146079-62-9

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B2412574
CAS RN: 2146079-62-9
M. Wt: 324.336
InChI Key: NERXQFIXOGBUAF-UHFFFAOYSA-N
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Description

“4-Benzyloxyphenylacetic acid” is a para-substituted phenyl-acetic acid derivative . It’s a laboratory chemical and not advised for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula of “4-Benzyloxyphenylacetic acid” is C15H14O3 . Its crystals belong to the triclinic crystal system . Molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .


Physical And Chemical Properties Analysis

The molecular weight of “4-Benzyloxyphenylacetic acid” is 242.270 Da . The melting point is 119-123 °C .

Scientific Research Applications

Antifungal Activity

The compound has been investigated for its antifungal properties. In vitro studies have shown that it exhibits fungistatic effects against different yeast and filamentous fungal pathogens . Researchers are interested in understanding its mechanism of action and potential applications in treating fungal infections.

Boron Reagents in Suzuki–Miyaura Coupling

Boron-containing compounds play a crucial role in organic synthesis. The addition of B–H over unsaturated bonds occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. The compound’s boron functionality could be explored for Suzuki–Miyaura coupling reactions, which are essential in constructing carbon–carbon bonds . Investigating its reactivity in such reactions could lead to novel applications in organic chemistry.

Antimicrobial Properties

The compound has been synthesized and characterized for its antimicrobial activity. Its off-white solid form and high yield make it an interesting candidate for further investigation . Researchers may explore its efficacy against bacterial pathogens and evaluate its potential as a new antimicrobial agent.

Materials Science and Crystal Engineering

The triclinic crystal system of (4-benzyloxy)phenylacetic acid is intriguing. Its centrosymmetric dimeric forms, linked by double hydrogen bonds between carboxyl groups, could inspire crystal engineering studies. Researchers might explore its crystal packing, polymorphism, and potential applications in materials science .

Safety and Hazards

“4-Benzyloxyphenylacetic acid” is classified as hazardous under the Hazardous Products Regulations. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to targetLeukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase plays a crucial role in the inflammatory response by catalyzing the final step in the biosynthesis of leukotriene B4, a potent chemoattractant for neutrophils .

Mode of Action

non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target protein, thereby modulating its function .

Biochemical Pathways

Given its potential target, it may influence theleukotriene biosynthesis pathway . This could have downstream effects on inflammatory responses, as leukotrienes are key mediators of inflammation.

Pharmacokinetics

Finally, excretion, primarily via the kidneys or bile, removes the compound or its metabolites from the body .

Result of Action

If it indeed targets leukotriene a-4 hydrolase, it could potentially modulate inflammatory responses by altering the production of leukotriene b4 .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target. Moreover, the physiological environment within the body, including the presence of various enzymes and transport proteins, can also affect the compound’s action .

properties

IUPAC Name

6-oxo-1-(4-phenylmethoxyphenyl)-4,5-dihydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-17-11-10-16(18(22)23)19-20(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXQFIXOGBUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

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